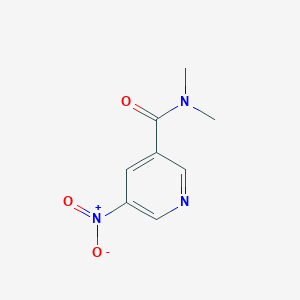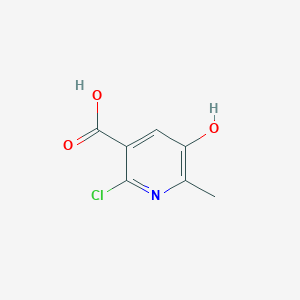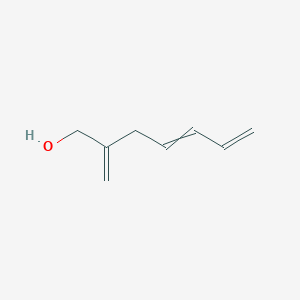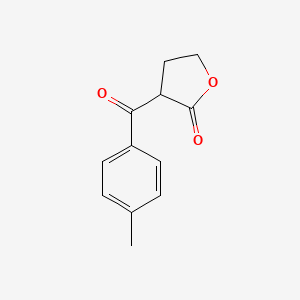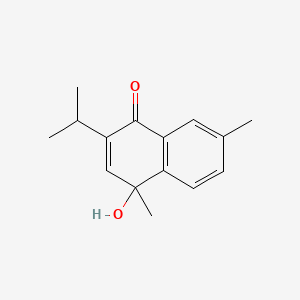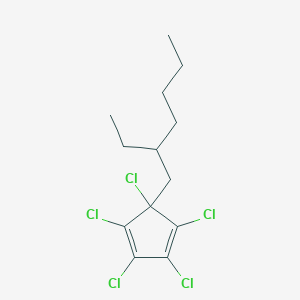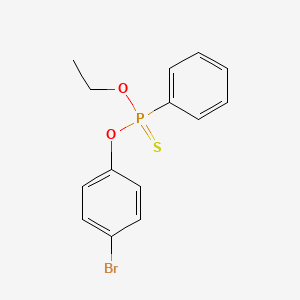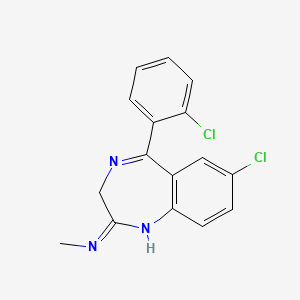![molecular formula C10H11Cl7 B14616560 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane CAS No. 57981-30-3](/img/structure/B14616560.png)
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[221]heptane is a complex organic compound characterized by multiple chlorine atoms and a bicyclic heptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Halogenation: Introduction of chlorine atoms into the precursor molecules.
Cyclization: Formation of the bicyclic heptane structure through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and cyclization reactions, optimized for yield and purity. Specific catalysts and reaction conditions would be employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Removal of chlorine atoms or reduction of other functional groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated ketones or alcohols, while substitution could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane could have applications in several scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Investigation of its pharmacological properties or as a lead compound for drug development.
Industry: Use in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action for 2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular metabolism or structural integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated compound with different structural features.
Hexachlorocyclohexane: A chlorinated cycloalkane with distinct chemical properties.
Uniqueness
2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[22
Eigenschaften
CAS-Nummer |
57981-30-3 |
|---|---|
Molekularformel |
C10H11Cl7 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2,5,6-trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11Cl7/c11-2-9(3-12)4-1-5(7(14)6(4)13)10(9,17)8(15)16/h4-8H,1-3H2 |
InChI-Schlüssel |
CLHAONQDERLQBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C1C(C2(CCl)CCl)(C(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


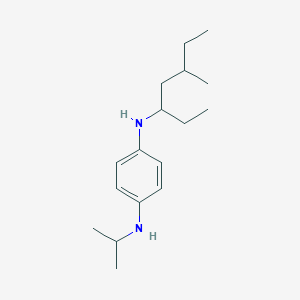
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)

